molecular formula C16H16N2O4 B4618367 N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B4618367
M. Wt: 300.31 g/mol
InChI Key: URHRYBWPNWOZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a methoxyphenyl group, and an oxazole ring

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the furan and methoxyphenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxazole ring can be reduced to form dihydrooxazoles.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrooxazoles and related compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[(FURAN-2-YL)METHYL]-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE
  • N-[(FURAN-2-YL)METHYL]-3-(2-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE

Uniqueness

N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-20-14-7-3-2-6-12(14)13-9-15(22-18-13)16(19)17-10-11-5-4-8-21-11/h2-8,15H,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHRYBWPNWOZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE

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